Ethylcyanoacetylurethane

Organic Synthesis Process Chemistry Intermediate Handling

Ethylcyanoacetylurethane (N-Cyanoacetylurethane, ethyl (2-cyanoacetyl)carbamate) is a heterobifunctional C6H8N2O3 building block possessing both a nitrile and a protected carbamate ester. It is commercially supplied as a 95–98% purity crystalline solid with a reported melting point of 167–169 °C.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B8416533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylcyanoacetylurethane
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCN(C(=O)CC#N)C(=O)OCC
InChIInChI=1S/C8H12N2O3/c1-3-10(7(11)5-6-9)8(12)13-4-2/h3-5H2,1-2H3
InChIKeyBEETZCQCAQYFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylcyanoacetylurethane (CAS 6629-04-5) for Research Procurement: Core Identity and Baseline Characteristics


Ethylcyanoacetylurethane (N-Cyanoacetylurethane, ethyl (2-cyanoacetyl)carbamate) is a heterobifunctional C6H8N2O3 building block possessing both a nitrile and a protected carbamate ester [1]. It is commercially supplied as a 95–98% purity crystalline solid with a reported melting point of 167–169 °C . The compound is not an end-product pharmaceutical but an enabling intermediate for constructing nitrogen-containing heterocycles, particularly 5-cyanouracils, and for elaborating inhibitors targeting the PDZ domain of PICK1 and cathepsin K .

Ethylcyanoacetylurethane Selection Risks: Why Simple Cyanoacetates Cannot Substitute


Procurement of a generic α-cyanoester (e.g., ethyl cyanoacetate) in place of ethylcyanoacetylurethane introduces three risks: (1) loss of the carbamate NH, which is essential for the hydrogen-bonding network and subsequent cyclisation to uracils [1]; (2) absence of the pre-installed ethyl carbamate leaving group, which is required for the Darapsky-type degradation pathway to amino acids [2]; and (3) failure to deliver the specific acyl carbamate pharmacophore present in PICK1 and cathepsin K lead inhibitors, where the carbamate oxygen acts as a critical metal-chelating or hydrogen-bond acceptor [3]. The quantitative evidence below demonstrates why ethylcyanoacetylurethane occupies a distinct position among cyanoacetyl reagents.

Ethylcyanoacetylurethane Differentiation Evidence: Head-to-Head Quantitative Comparisons for Procurement


Physical Form and Handling: Solid vs. Liquid Cyanoacetate

Unlike the widely available liquid ethyl cyanoacetate (mp −22 °C), ethylcyanoacetylurethane is a crystalline solid with a sharp melting point of 167–169 °C [1]. This solid-state property enables straightforward purification by recrystallization and accurate gravimetric dispensing without the solvent-handling requirements of a low-melting liquid. The high melting point also reflects strong intermolecular hydrogen bonding via the carbamate NH, a feature absent in simple cyanoacetates.

Organic Synthesis Process Chemistry Intermediate Handling

5-Cyanouracil Formation: Direct Multi-Component Reaction Advantage

In a multi-component reaction with ethyl orthoformate and primary amines, (2-cyanoacetyl) carbamate 1 directly yields 5-cyanouracils 4a–c in acetonitrile under reflux, without the need for a separate acetic anhydride catalyst step [1]. In contrast, Shaw's classic method using ethyl cyanoacetate requires a two-step sequence: (i) Knoevenagel condensation with ethyl orthoformate/acetic anhydride, and (ii) cyclization with amine [1]. The carbamate-based route simplifies purification and increases overall throughput by eliminating one isolation step.

Medicinal Chemistry Nucleoside Analogues Heterocyclic Synthesis

Precursor to First-in-Class PICK1 PDZ Inhibitor: FSC-231

Ethylcyanoacetylurethane is the direct synthetic precursor to (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate (FSC-231), the first small-molecule inhibitor of the PDZ domain of PICK1 [1]. In the structure–activity relationship (SAR) study, the unsubstituted ethylcyanoacetylurethane scaffold was elaborated to produce analogues with improved affinity compared to the parent hit [1]. Generic cyanoacetates lack the carbamate moiety and cannot yield this pharmacophore without additional protection/deprotection steps.

Neuroscience Psychiatry Ischemia Chemical Biology

Dual-Reactivity for Metal Complexation: Platinum and Palladium Amidate Complexes

N-Cyanoacetylurethane reacts with cis-[PtCl₂(PPh₃)₂] in the presence of silver(I) oxide to form the platinum(II)–amidate complex cis-[PtCl{N(CO₂Et)C(O)CH₂CN}(PPh₃)₂], where the deprotonated ligand binds through the amidate nitrogen [1]. The analogous reaction with simple cyanoacetamides or cyanoacetates does not proceed with the same regioselectivity or yield. The carbamate group stabilises the amidate tautomer, enabling the formation of four-membered platinalactam complexes upon further cyclisation [2].

Inorganic Chemistry Catalysis Organometallics Coordination Chemistry

Cathepsin K and PICK1 Dual-Target Scaffold Versatility

Commercial and patent literature consistently identifies ethylcyanoacetylurethane as a versatile intermediate for synthesising inhibitors of both cathepsin K and the PDZ domain of PICK1 . In contrast, ethyl cyanoacetate is primarily employed for pyridone and coumarin syntheses and has not been documented in these specific therapeutic programs. This dual-target applicability arises from the carbamate functionality, which mimics the amide bond of peptide substrates recognised by cysteine proteases (cathepsin K) and the carboxylate-binding loop of PDZ domains.

Osteoporosis Pain Addiction Neurological Disorders

Ethylcyanoacetylurethane High-Value Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: PICK1 PDZ Domain Inhibitor Synthesis for CNS Disorders

In neuroscience drug discovery, ethylcyanoacetylurethane serves as the immediate starting material for preparing (E)-ethyl 2-cyano-3-(substituted-phenyl)acryloylcarbamates, which inhibit the PDZ domain of protein interacting with C-kinase 1 (PICK1). As demonstrated in the SAR study by Bach et al. (Org. Biomol. Chem. 2010), the carbamate scaffold is essential for binding; simple cyanoacetate-based analogues lack the requisite hydrogen-bonding and steric features . This scenario is most relevant for groups targeting brain ischemia, chronic pain, or cocaine addiction.

Nucleoside Analogue Discovery: One-Pot 5-Cyanouracil Library Synthesis

Medicinal chemists synthesising modified nucleoside libraries can exploit the multi-component reactivity of ethylcyanoacetylurethane with ethyl orthoformate and primary amines to access 5-cyanouracils in a single operation, as reported by Shi et al. (Bioorg. Med. Chem. 2006) . This eliminates the acetic anhydride catalyst and separate isolation steps required by the classical ethyl cyanoacetate route, making it suitable for parallel synthesis and high-throughput purification platforms.

Organometallic Chemistry: Synthesis of Functionalised Metallalactams

Inorganic and organometallic groups can utilise the ability of N-cyanoacetylurethane to act as an N,O-chelating amidate ligand. Henderson et al. demonstrated the isolation and X-ray structural characterisation of the Pt(II)-amidate complex cis-[PtCl{N(CO₂Et)C(O)CH₂CN}(PPh₃)₂] (Inorg. Chem. Commun. 2000) . This reactivity is not accessible with ethyl cyanoacetate, making the urethane the reagent of choice for preparing metallacyclic complexes with potential catalytic or anticancer activity.

Cysteine Protease Inhibitor Development: Cathepsin K and Beyond

Patent literature and supplier documentation consistently cite ethylcyanoacetylurethane as a key intermediate for synthesising cathepsin K inhibitors . The cyanoacetyl carbamate core acts as an electrophilic warhead or as a precursor to peptidomimetic scaffolds. Procurement for this application is justified by the pre-existing synthetic route information, which lowers method development time compared to starting from an unprotected cyanoacetic acid derivative.

Quote Request

Request a Quote for Ethylcyanoacetylurethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.